Tetra-substituted urea derivative 1

Descripción

Propiedades

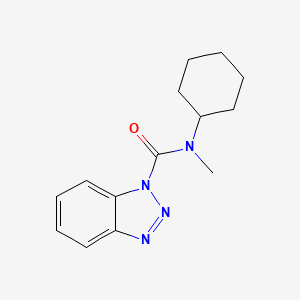

Fórmula molecular |

C14H18N4O |

|---|---|

Peso molecular |

258.32 g/mol |

Nombre IUPAC |

N-cyclohexyl-N-methylbenzotriazole-1-carboxamide |

InChI |

InChI=1S/C14H18N4O/c1-17(11-7-3-2-4-8-11)14(19)18-13-10-6-5-9-12(13)15-16-18/h5-6,9-11H,2-4,7-8H2,1H3 |

Clave InChI |

ATPCFTJMZOBYDC-UHFFFAOYSA-N |

SMILES canónico |

CN(C1CCCCC1)C(=O)N2C3=CC=CC=C3N=N2 |

Origen del producto |

United States |

Métodos De Preparación

Two-Step Continuous Process

A continuous method described in US3904602A utilizes N,N-disubstituted carbamic acid chlorides (R₁R₂NCOCl) reacting with secondary amines (R₃R₄NH) in the presence of anhydrous ammonia. Key steps include:

-

Carbamic Chloride Formation :

Optimized at 50–70°C with phosgene in excess (5–10% molar excess). -

Urea Formation :

Conducted under mild cooling (≤20°C) to control exothermicity.

Example : Reaction of dimethylcarbamic chloride with dimethylamine yields tetramethylurea (99% purity, 95% yield).

Table 1: Phosgene-Based Syntheses of Tetra-Substituted Ureas

| Reactants | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dimethylamine + Phosgene | 50°C, NH₃, 20°C | 95 | 99 | |

| Morpholine + Phosgene | 60°C, NaOH, 30°C | 82 | 97 |

Carbamoyl Imidazolium Salt Approach

JStage (Source 3) highlights carbamoyl imidazolium salts as intermediates for tetrasubstituted ureas. This method avoids phosgene and enables modularity:

Reaction Mechanism

-

Imidazolium Salt Formation :

(CDI = 1,1′-Carbonyldiimidazole) -

Nucleophilic Displacement :

Optimization : Triethylamine (1 eq) enhances yields by neutralizing HCl.

Table 2: Imidazolium Salt-Derived Ureas

| Imidazolium Salt | Amine | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Piperazine carbamoyl | Tetrahydropapaverine | 84 | 98 | |

| 4-Fluorophenylpiperazine | Morpholine | 82 | 95 |

Safer Phosgene Alternatives

N,N′-Carbonyldiimidazole (CDI)

CDI enables urea synthesis under ambient conditions. PMC (Source 4) reports its use in synthesizing unsymmetrical ureas:

Advantages : No gaseous byproducts; suitable for heat-sensitive substrates.

1,1′-Carbonylbisbenzotriazole (CBT)

CBT offers enhanced stability over CDI. PMC (Source 4) demonstrates its utility in tetrasubstituted urea synthesis:

Example : CBT with secondary cyclohexylamine yields 1,3-dicyclohexylurea (89% yield).

Transition Metal-Catalyzed Methods

Iron-Catalyzed Dehydrogenative Coupling

RSC (Source 5) describes Fe-catalyzed urea synthesis from formamides and amines:

Conditions : THF solvent, 120°C, 16 hours.

Yield : 85–94% for aryl-alkyl ureas.

Table 3: Iron-Catalyzed Urea Synthesis

| Formamide | Amine | Yield (%) | Turnover Number | Source |

|---|---|---|---|---|

| Benzylformamide | Cyclohexylamine | 85 | 170 | |

| 4-Cl-Benzylformamide | Piperidine | 90 | 108 |

Hofmann Rearrangement

PMC (Source 4) and Ohmi (Source 6) utilize Hofmann rearrangement for urea synthesis:

-

Amide Formation :

-

Rearrangement :

Application : Synthesizing pactamycin derivatives with tetra-substituted carbons.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Phosgene-Based | High efficiency, scalability | Toxicity, HCl byproduct | 85–95 |

| CDI/CBT | Safety, mild conditions | Cost of reagents | 75–89 |

| Iron Catalysis | Atom economy, H₂ byproduct | High temperature required | 80–94 |

| Hofmann Rearrangement | Applicable to complex substrates | Multi-step, low functional tolerance | 65–78 |

Análisis De Reacciones Químicas

Tipos de reacciones

Los derivados de urea tetrasustituidos experimentan varias reacciones químicas, que incluyen:

Oxidación: Estos compuestos se pueden oxidar para formar los óxidos de urea correspondientes.

Reducción: Las reacciones de reducción pueden convertir los derivados de urea en aminas.

Sustitución: Las reacciones de sustitución implican el reemplazo de un grupo sustituyente por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen diacetoxiyodobenceno, isocianato de potasio y trimetilaluminio . Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas suaves y solventes acuosos u orgánicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias ureas sustituidas, aminas y óxidos de urea. Estos productos son intermediarios valiosos en la síntesis de productos farmacéuticos, agroquímicos y otros productos químicos finos .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Tetra-substituted ureas are utilized as reactants and catalysts in organic synthesis. They serve as chlorination catalysts and solvents in numerous chemical reactions, enhancing reaction efficiency and selectivity. The development of effective synthetic routes has made these compounds more accessible for industrial applications, overcoming previous limitations due to complex manufacturing processes .

Table 1: Catalytic Applications of Tetra-Substituted Urea Derivative 1

Pharmaceutical Applications

Tetra-substituted urea derivatives exhibit promising biological activities , making them candidates for drug development. Recent studies have focused on their potential as antimicrobial agents, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Activity

A series of tetra-substituted urea derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Notably, certain derivatives demonstrated significant growth inhibition, particularly against Acinetobacter baumannii, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| TTU3 | Acinetobacter baumannii | 25 µM | |

| TTU4 | Staphylococcus aureus | 50 µM | |

| TTU1 | E. coli | >200 µM |

Drug Discovery and Development

The structural characteristics of tetra-substituted urea derivatives make them valuable in drug discovery, particularly as linkers in antibody-drug conjugates and other therapeutic agents. Their ability to disrupt molecular planarity enhances solubility and bioavailability, which are critical factors in drug design .

Case Study: HIV Protease Inhibitors

Research has shown that tetra-substituted ureas can mimic essential structural components within enzyme active sites, such as those found in HIV protease. This mimicking capability allows for the development of potent inhibitors that maintain activity against resistant viral strains .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between tetra-substituted urea derivatives and target proteins. These studies provide insights into the mechanism of action and help optimize the design of new compounds with enhanced efficacy .

Table 3: Molecular Docking Insights

Mecanismo De Acción

El mecanismo de acción de los derivados de urea tetrasustituidos implica su interacción con dianas y vías moleculares específicas. Por ejemplo, en aplicaciones medicinales, estos compuestos pueden inhibir enzimas o receptores involucrados en la progresión de la enfermedad . El mecanismo exacto depende de la estructura y los sustituyentes específicos del derivado de urea.

Comparación Con Compuestos Similares

Substituent Impact on Reactivity

In fluorination reactions, electron-withdrawing groups on pyrimidines lower yields (0–30%), while tetra-substituted pyrimidines with balanced electronic properties achieve high yields . Similarly, tetra-substituted urea derivatives require precise substituent selection to avoid solubility issues, as seen with derivative 1c, which becomes insoluble above 100 µM .

Antitumor Activity

Tetra-substituted urea derivatives 1a and 1b exhibit potent in vitro anti-melanoma activity (IC50 < 100 µM), outperforming 1c.

Table 2: In Vitro and In Vivo Activity of Selected Compounds

| Compound | IC50 (µM) | In Vivo Efficacy (Tumor Inhibition) | Reference |

|---|---|---|---|

| Urea derivative 1a | <100 | Not reported | |

| Urea derivative 1b | <100 | Significant (p < 0.05) | |

| Zn-Ru4b (porphyrin) | 5 | High PDT activity |

Enzyme Inhibition

Adamantane-based tetra-substituted ureas demonstrate promise as sEH inhibitors, with polyfunctional frameworks enhancing binding affinity. This contrasts with simpler urea analogs, which lack the steric and electronic features for effective enzyme interaction .

Comparison with Other Tetra-Substituted Compounds

Photophysical Properties

Tetra-substituted styryl dyes and porphyrins exhibit red-shifted absorption due to extended conjugation and reduced HOMO-LUMO gaps. For example, tetra-substituted Ru-porphyrins (e.g., Zn-Ru4b) show superior PDT activity compared to di-substituted analogs, emphasizing the role of substituent number in photodynamic efficacy .

Antimicrobial and Antifungal Activity

Tetra-substituted thiophenes, synthesized via one-pot reactions, display antimicrobial activity dependent on substituent type (e.g., piperidinyl or methylthio groups). Similarly, phloridzin derivative F2, with acylated hydroxyl groups, shows enhanced stability for dermo-cosmetic applications .

TRPA1 Agonist Activity

Compounds with "structure A" (two benzene rings, a triple bond, and oxygen on a tetra-substituted carbon) exhibit potent TRPA1 activation (EC50 = 1.0–24.0 µM). Removing one benzene ring abolishes activity, underscoring the necessity of specific substitution patterns .

Key Trends and Mechanistic Insights

- Substituent Bulk and Solubility : Bulky groups (e.g., peptides) complicate synthesis but can enhance target specificity. Conversely, overly bulky substituents may reduce solubility, as seen in urea derivative 1c .

- Electronic Effects : Electron-withdrawing groups (e.g., pyridylium) red-shift absorption in dyes and improve reactivity in fluorination reactions .

- Biological Potency : Increased substitution correlates with higher activity in antitumor and PDT applications, likely due to improved target interaction and photophysical properties .

Q & A

Q. How can synthetic yields of tetra-substituted urea derivatives be optimized given steric and electronic challenges?

Methodological Answer: Steric hindrance and reduced nucleophilicity in tetra-substituted systems often lead to low yields. Strategies include:

- Using iodoacetyl intermediates instead of chloro/bromo derivatives to enhance substitution rates (e.g., cyclen tetra-substitution via iodoacetamide di-peptides yields >90% in single-step reactions) .

- Adjusting reaction conditions (e.g., solvent, base, or temperature) to minimize quaternization of tertiary amines during cyclen derivatization .

- Employing sequential substitution protocols to mitigate steric effects, as demonstrated in cyclohexyl diol inhibitor synthesis .

Q. What strategies address regioselectivity challenges in annulation reactions involving tetra-substituted substrates?

Methodological Answer: Regioselectivity in [2+1] vs. [4+1] pathways can be controlled by:

- Substrate substitution patterns: Tetra-substituted olefins favor [2+1] pathways with α,β-selectivity, enabling quaternary carbon formation (e.g., cyclopropane-fused spirooxindoles) .

- Steric and electronic tuning of reactants, such as using sulfur ylides to direct annulation outcomes .

Q. What computational considerations are critical for modeling tetra-substituted urea derivatives in drug design?

Methodological Answer: The high kinetic barrier for cis/trans isomerization in ureas (up to 30 kcal/mol) necessitates:

- Quantum chemistry calculations (e.g., DFT) to map energy landscapes .

- Extended molecular dynamics simulations (e.g., umbrella sampling) to capture slow conformational interconversions .

- Validating starting structures via matched molecular pair analysis to avoid biased simulations .

Advanced Research Questions

Q. How do substituent electronic properties influence the thermal stability of tetra-substituted complexes?

Methodological Answer: Thermal stability correlates with substituent electronegativity and steric bulk:

Q. What in silico approaches predict biological activity of tetra-substituted urea derivatives?

Methodological Answer: Advanced computational workflows include:

Q. How can stereoselective synthesis of tetra-substituted urea derivatives with vicinal quaternary centers be achieved?

Methodological Answer: Key strategies involve:

Q. What role do through-space electrostatic interactions play in tetra-substituted catalyst design?

Methodological Answer: Electrostatic effects enhance catalytic efficiency in bio-inspired systems:

- Tetra-substituted iron porphyrins with cationic imidazolium groups improve CO₂ reduction by stabilizing anionic intermediates via non-covalent interactions .

- Comparative studies with electron-withdrawing substituents (e.g., fluorine) isolate electronic vs. electrostatic contributions .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : While iodoacetyl intermediates improve cyclen substitution yields (>90% in single steps), global yields for peptide-derived DOTAMR4 ligands remain low (20–40%) due to incomplete tetra-substitution . Resolution requires iterative optimization of peptide sequences and reaction scales.

- Thermal Stability Trends : Di-substituted complexes may outperform tetra-substituted analogs in stability, contradicting assumptions about increased substitution benefits. This highlights the need for case-specific steric/electronic balancing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.